6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
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Description
6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a useful research compound. Its molecular formula is C16H17NO4S2 and its molecular weight is 351.44. The purity is usually 95%.
BenchChem offers high-quality 6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Boronic acids and their esters, including this compound, are promising for drug design and delivery. They serve as boron carriers suitable for neutron capture therapy. However, their stability in water is marginal, and hydrolysis can occur. Researchers must consider this when designing drug candidates based on these esters .
- Pinacol boronic esters, such as the one , are valuable building blocks in organic synthesis. They participate in various reactions, including Suzuki-Miyaura cross-coupling, which allows the construction of complex molecules. Researchers use these esters to create diverse chemical structures .
- Scientists have explored the synthesis of complex natural products using boronic esters. These compounds play a crucial role in the formal total synthesis of various natural products. For instance, they have been employed in the synthesis of δ-®-coniceine and indolizidine 209B .
- Researchers investigate the catalytic properties of boronic esters, aiming to develop new methodologies for chemical transformations. These compounds can undergo protodeboronation, leading to functionalized products. Understanding their reactivity helps advance synthetic chemistry .
Drug Design and Delivery
Organic Synthesis
Natural Product Total Synthesis
Catalysis and Functionalization
properties
IUPAC Name |
6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c18-12-7-4-3-6-11(12)10-13-15(21)17(16(22)23-13)9-5-1-2-8-14(19)20/h3-4,6-7,10,18H,1-2,5,8-9H2,(H,19,20)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBSZNBHIQXSRW-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Disclaimer and Information on In-Vitro Research Products
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